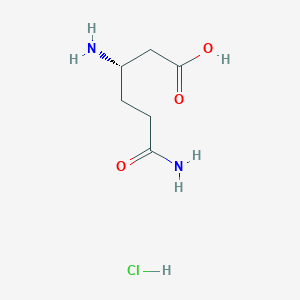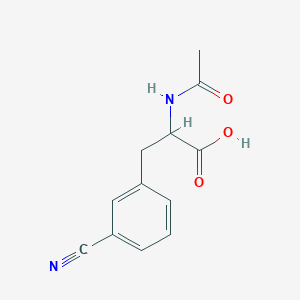
Ac-Dl-Phe(3-Cn)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-3-(3-cyanophenyl)propanoic acid is an organic compound with the molecular formula C12H12N2O3 It is a derivative of phenylalanine, where the phenyl group is substituted with a cyano group at the meta position and an acetamido group at the alpha position
准备方法
The synthesis of 2-acetamido-3-(3-cyanophenyl)propanoic acid can be achieved through several routes. One common method involves the acylation of 3-cyanophenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Another synthetic route involves the use of a Suzuki-Miyaura coupling reaction. In this method, a boronic acid derivative of 3-cyanophenylalanine is coupled with an acetamido-substituted aryl halide in the presence of a palladium catalyst and a base. This reaction is carried out under mild conditions and provides a high yield of the target compound .
Industrial production of 2-acetamido-3-(3-cyanophenyl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
化学反应分析
2-Acetamido-3-(3-cyanophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the acetamido group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This reaction converts the cyano group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group. For example, treatment with a nucleophile such as sodium methoxide can lead to the formation of a methoxy-substituted derivative.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
2-Acetamido-3-(3-cyanophenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceutical agents. Its structural features make it a valuable intermediate in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis. It can be used to introduce the acetamido and cyano functional groups into complex molecules, facilitating the synthesis of diverse chemical entities.
Biological Studies: The compound is used in biological studies to investigate the effects of acetamido and cyano substitutions on the activity of amino acids and peptides. It can be incorporated into peptides to study their structure-activity relationships.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-acetamido-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with target proteins, enhancing the binding affinity and specificity. The cyano group can participate in various interactions, including hydrogen bonding and π-π stacking, further stabilizing the compound-protein complex.
In biological systems, the compound may act as an inhibitor or modulator of specific enzymes or receptors. Its structural features allow it to fit into the active site of target proteins, blocking their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
2-Acetamido-3-(3-cyanophenyl)propanoic acid can be compared with other similar compounds, such as:
2-Acetamido-3-(4-cyanophenyl)propanoic acid: This compound has a cyano group at the para position instead of the meta position. The difference in substitution pattern can affect the compound’s reactivity and binding properties.
2-Acetamido-3-(2-cyanophenyl)propanoic acid: This compound has a cyano group at the ortho position. The ortho substitution can lead to steric hindrance and affect the compound’s interactions with target proteins.
2-Amino-3-(3-cyanophenyl)propanoic acid: This compound lacks the acetamido group and has an amino group instead. .
The uniqueness of 2-acetamido-3-(3-cyanophenyl)propanoic acid lies in its specific substitution pattern, which provides a balance of steric and electronic effects, making it a valuable compound for various applications.
属性
IUPAC Name |
2-acetamido-3-(3-cyanophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-3-2-4-10(5-9)7-13/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSLGEVQHKOHHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
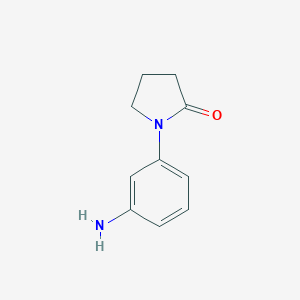
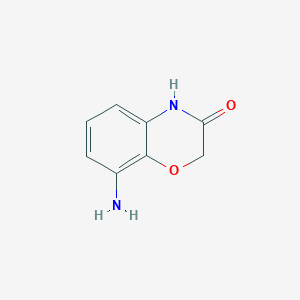


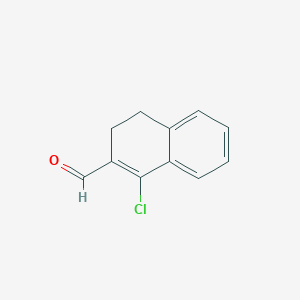
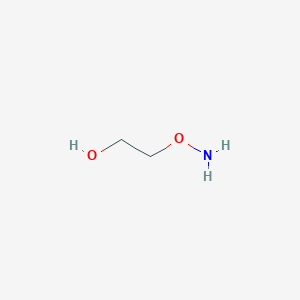
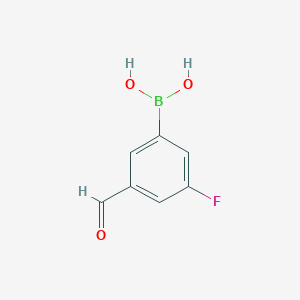
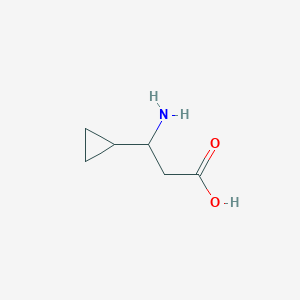
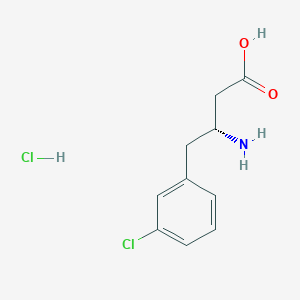
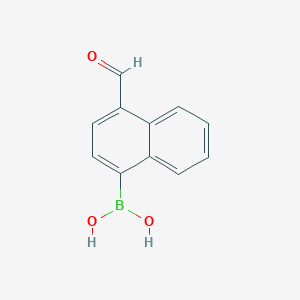
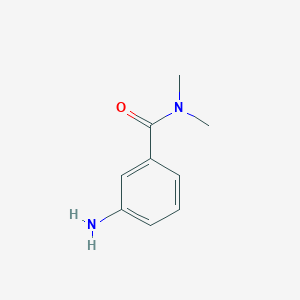
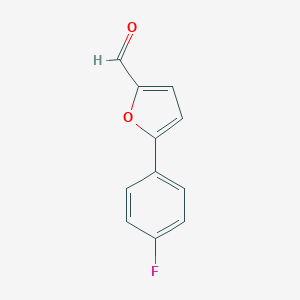
![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
